3-hydroxy-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-hydroxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains a pyrrole ring substituted with a hydroxyl group at the third position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation steps. For example, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxo-1H-pyrrole-2-carboxylic acid, while reduction of the carboxylic acid group can produce 3-hydroxy-1H-pyrrole-2-methanol.
Scientific Research Applications
3-hydroxy-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-hydroxy-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
3-hydroxy-1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
3-hydroxy-1H-pyrrole-2-carboxylate: The ester derivative of 3-hydroxy-1H-pyrrole-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which allow for diverse chemical reactivity and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-6-4(3)5(8)9/h1-2,6-7H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXIKUHFQWPQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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